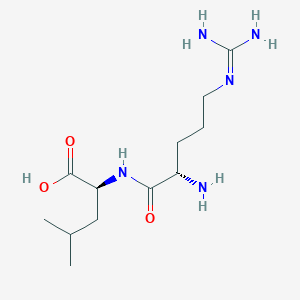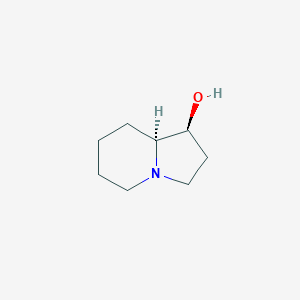
3-Methoxyoxetane
Overview
Description
3-Methoxyoxetane is an organic compound characterized by a four-membered oxetane ring with a methoxy group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyoxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, around 150°C. This reaction yields oxetane derivatives, including this compound, with a yield of approximately 40% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyoxetane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions are facilitated by nucleophiles, leading to the formation of linear or branched products.
Substitution Reactions: The methoxy group can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxetane ring or the methoxy group, leading to different derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in ring-opening reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with amines can yield amino alcohols, while oxidation reactions can produce oxetane-3-ones .
Scientific Research Applications
3-Methoxyoxetane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals due to its stability and reactivity.
Materials Science: It is utilized in the development of UV-curable resins and coatings, which are essential in 3D printing and other advanced manufacturing processes.
Biological Studies: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methoxyoxetane and its derivatives often involves the interaction with specific molecular targets. For instance, in medicinal chemistry, oxetane-containing compounds can disrupt protein functions by binding to active sites or altering protein conformations. This can lead to the inhibition of enzymes or the disruption of cellular processes such as mitosis .
Comparison with Similar Compounds
3-Ethyl-3-methoxyoxetane: Similar in structure but with an ethyl group instead of a methoxy group.
Oxetan-3-one: A ketone derivative of oxetane, used in various synthetic applications.
Oxetanocin A: A naturally occurring oxetane derivative with antiviral properties.
Uniqueness: 3-Methoxyoxetane is unique due to its methoxy group, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
3-methoxyoxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-5-4-2-6-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPLWTYNTSHPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622785 | |
| Record name | 3-Methoxyoxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1872-45-3 | |
| Record name | 3-Methoxyoxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 3-Methoxyoxetane and its derivatives?
A1: this compound is a four-membered cyclic ether with a methoxy group substituted at the 3-position. Derivatives often involve substitutions at this methoxy group or additions to the oxetane ring. For instance, the prepolymer bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane [] features two 3-ethyl-3-methoxyoxetane groups linked to a diphenylsilane core via propyl linkers.
Q2: How is this compound utilized in the development of UV-curable materials?
A2: this compound derivatives, specifically those containing polymerizable groups, are crucial building blocks for UV-curable materials. For example, 1,3-bis[(3-ethyl-3-methoxyoxetane)propyl]tetramethyldisiloxane, synthesized from this compound, acts as a prepolymer []. Upon UV irradiation in the presence of a photoinitiator like triarylsulfonium hexafluoroantimonate, the oxetane rings open and undergo cationic polymerization, resulting in a crosslinked network that forms the final cured material. This process is highly efficient and valuable for applications requiring rapid curing, such as coatings and adhesives.
Q3: What are the notable properties of UV-cured materials incorporating this compound derivatives?
A3: UV-cured materials synthesized from this compound derivatives exhibit several advantageous properties. Research has demonstrated their excellent thermal stability, with decomposition temperatures exceeding 400°C []. Additionally, these materials possess good mechanical strength, exemplified by tensile strengths reaching up to 75.5 MPa [], making them suitable for demanding applications. Furthermore, their high light transmittance, often exceeding 98% [], makes them suitable for optical applications.
Q4: How is this compound employed in the synthesis of complex organic molecules?
A4: this compound serves as a valuable precursor in the synthesis of this compound δ-amino acids, important building blocks for various biologically active compounds []. Researchers have successfully synthesized these amino acids with different configurations (D-lyxo, D-ribo, and D-arabino) starting from 1,2-isopropylidene-D-xylose and utilizing this compound as a key intermediate. This approach highlights the versatility of this compound in accessing structurally diverse and biologically relevant molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


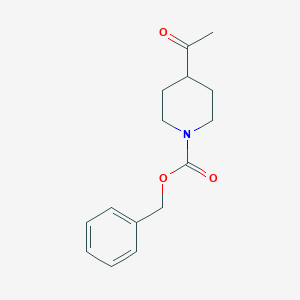

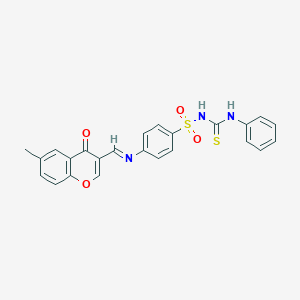
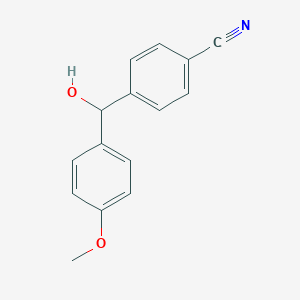
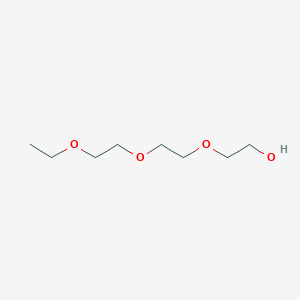
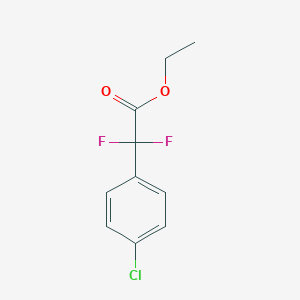
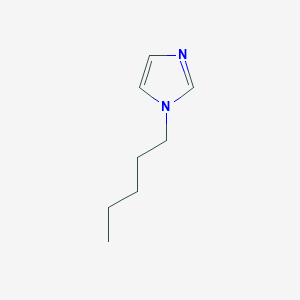
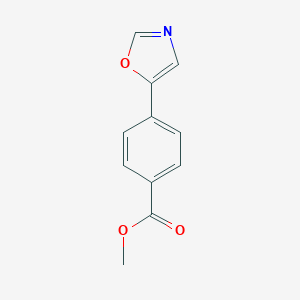
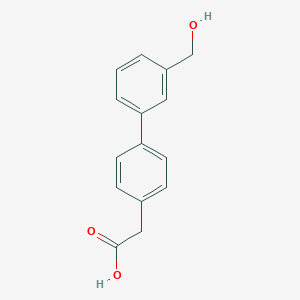
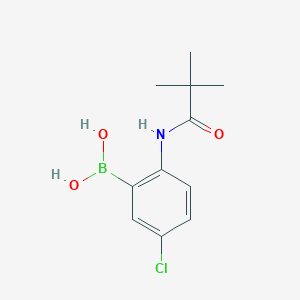
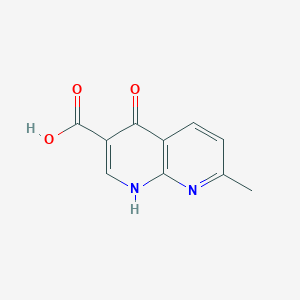
![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)
